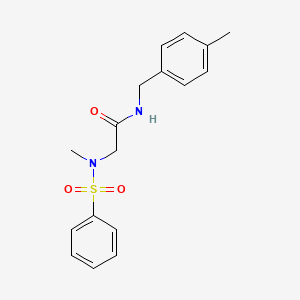![molecular formula C15H21ClN2O2 B5732443 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine](/img/structure/B5732443.png)
1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine, also known as m-CPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been extensively studied for its pharmacological properties.
Wirkmechanismus
M-CPP exerts its effects on the central nervous system by binding to and activating serotonin receptors. It has been shown to have a higher affinity for the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. Activation of these receptors by 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine leads to the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine.
Biochemical and Physiological Effects
M-CPP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in the brain, which may contribute to its effects on mood, anxiety, and cognition. It has also been shown to increase heart rate and blood pressure, which may be related to its effects on the sympathetic nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
M-CPP has several advantages as a tool for studying the central nervous system. It has a high affinity for serotonin receptors, making it a valuable compound for studying the role of serotonin in various physiological and pathological processes. It is also relatively easy to synthesize and has a long half-life, which allows for prolonged exposure in experiments. However, 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine also has some limitations. It has been shown to have some non-specific effects on other receptors, which may complicate the interpretation of results. It also has some potential side effects, such as increased heart rate and blood pressure, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine. One area of interest is the role of 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine in the regulation of mood and anxiety. Studies have shown that 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine has anxiogenic and mood-elevating effects, but the underlying mechanisms are not well understood. Further research is needed to elucidate the mechanisms of action and potential therapeutic applications of 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine in these areas. Another area of interest is the development of more selective agonists for serotonin receptors, which may have fewer non-specific effects and be more useful in experimental settings. Finally, there is a need for more studies on the safety and potential side effects of 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine, particularly in relation to its effects on the cardiovascular system.
Synthesemethoden
The synthesis of 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine involves the reaction of 1-methylpiperazine with 4-chlorophenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-bromo-2-methylpropane to form 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine.
Wissenschaftliche Forschungsanwendungen
M-CPP has been used extensively in scientific research as a tool to study the central nervous system. It has been shown to have agonistic effects on serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This makes it a valuable compound for studying the role of serotonin in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,20-13-6-4-12(16)5-7-13)14(19)18-10-8-17(3)9-11-18/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNURWKODFSFJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-chlorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5732372.png)

![N-cyclopentyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5732383.png)

![3-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5732395.png)

![N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5732404.png)

![1-(3-chlorophenyl)-5-[2-(diethylamino)ethyl]-1,3,5-triazinane-2-thione](/img/structure/B5732420.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5732426.png)

![5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5732439.png)

